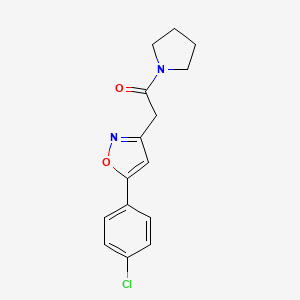

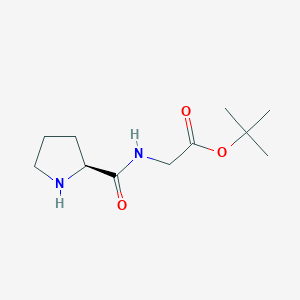

(S)-脯氨酰甘氨酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(s)-Prolylglycine t-butyl ester” is a type of tertiary butyl ester . Tertiary butyl esters find large applications in synthetic organic chemistry . They are used in a variety of organic compounds .

Synthesis Analysis

Tertiary butyl esters can be synthesized using flow microreactor systems . This method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “(s)-Prolylglycine t-butyl ester” is likely to be similar to other tertiary butyl esters. In common names, this configuration is called t-butyl or tert-butyl .Chemical Reactions Analysis

Esters, including tertiary butyl esters, are neutral compounds . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-Prolylglycine t-butyl ester” would be similar to other tertiary butyl esters. For instance, tert-butyl alcohol, the simplest tertiary alcohol, is a colorless solid, which melts near room temperature and has a camphor-like odor .科学研究应用

脯氨酸环的裂解

早期对氨基酸酯(包括脯氨酸叔丁酯)的研究之一证明了它们与液氨溶液中的钠的相互作用。该反应导致脯氨酸环的裂解,突显了在化学合成工艺中的潜在应用 (Ramachandran, 1965)。

α-氨基酸的合成

脯氨酰甘氨酸叔丁酯的一个重要应用是在α-氨基酸的合成中。一项研究证明了在相转移催化烷基化过程中使用固体负载的甘氨酰亚胺叔丁酯,产生了高产率的N-苯甲酰-α-氨基酸叔丁酯 (Park et al., 2005)。

抗生素中的不对称合成

(S)-脯氨酰甘氨酸叔丁酯已被用于D-苯甘氨酸的不对称合成中,D-苯甘氨酸是青霉素和头孢菌素抗生素的关键成分。该过程涉及由苯甲醛和L-氨基酸叔丁酯制备的席夫碱的氢氰化 (YamadaShun-ichi & HashimotoShun-ichi, 1976)。

不对称羟醛反应中的有机催化

脯氨酰甘氨酸叔丁酯作为二肽的一部分,已被合成并测试了在不对称羟醛反应中的有机催化性能。该应用说明了脯氨酰甘氨酸衍生物在促进具有高选择性的化学反应中的作用 (Triandafillidi et al., 2015)。

在肽合成中

(S)-脯氨酰甘氨酸叔丁酯在肽合成中也是不可或缺的,如在创建用于研究抗原性的特定多肽中所见。该酯在合成多肽中的序列中形成部分,表明其在创建靶向分子结构中的用途 (Johnson & Trask, 1970)。

原胶原-脯氨酸羟化酶的底物

在生化研究中,脯氨酰甘氨酸的聚合物已被确认为原胶原-脯氨酸羟化酶的底物。该酶在胶原的羟基化中起作用,脯氨酰甘氨酸衍生物作为研究的模型化合物 (Kikuchi, Fujimoto, & Tamiya, 1969)。

糖肽合成

脯氨酰甘氨酸的叔丁酯衍生物已被用于糖肽寡聚体的固相合成中。这突出了其在复杂生物分子的合成中的作用,特别是那些在生物医学中具有潜在应用的分子 (Nakahara et al., 2000)。

肽聚合

(S)-脯氨酰甘氨酸叔丁酯在含有赖氨酸和谷氨酸残基的肽的合成和聚合中起作用。该过程对于创建用于各种生化应用的特定肽结构非常重要 (Rydon, Smithers, & Moore, 1966)。

作用机制

安全和危害

未来方向

Tertiary butyl esters, including “(s)-Prolylglycine t-butyl ester”, have large applications in synthetic organic chemistry . They are used in a variety of organic compounds . Future research could focus on developing more efficient, versatile, and sustainable methods for synthesizing these compounds .

属性

IUPAC Name |

tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGYVPMLUWIUPP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-Prolylglycine t-butyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)

![2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2443671.png)

![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)